molecular formula C10H11BrO4 B3022646 Methyl 5-bromo-2,3-dimethoxybenzoate CAS No. 83131-08-2

Methyl 5-bromo-2,3-dimethoxybenzoate

Cat. No.: B3022646
CAS No.: 83131-08-2
M. Wt: 275.1 g/mol
InChI Key: HNLKQPLNPYMCAO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dimethoxybenzoate is an organic compound with the molecular formula C10H11BrO4. It is a derivative of benzoic acid, featuring bromine and methoxy functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2,3-dimethoxybenzoate can be synthesized through a multi-step process starting from commercially available 3,4,5-trimethoxytoluene. The synthesis involves bromination, methoxylation, and oxidation reactions. For instance, bromination can be achieved using a NaBr-H2O2 system in acetic acid, followed by methoxylation with CH3ONa in the presence of cuprous bromide (CuBr) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound typically involve similar reaction sequences but are optimized for higher yields and scalability. The use of environmentally friendly reagents and conditions, such as persulfate salts for oxidation, is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction Reactions: The ester group can be reduced to alcohols or other derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.

    Oxidation: Persulfate salts or other oxidizing agents can be used to oxidize the methoxy groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ester group.

Major Products Formed

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced forms of the ester

Scientific Research Applications

Methyl 5-bromo-2,3-dimethoxybenzoate is utilized in several scientific research areas:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds.

    Material Science: It is employed in the synthesis of materials with specific properties.

    Biological Studies: It is used to study the effects of brominated and methoxylated aromatic compounds on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 5-bromo-2,4-dimethoxybenzoate
  • Methyl 2,5-dimethoxybenzoate

Uniqueness

Methyl 5-bromo-2,3-dimethoxybenzoate is unique due to the specific positioning of its bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for specific interactions in synthetic and biological applications .

Properties

IUPAC Name

methyl 5-bromo-2,3-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-8-5-6(11)4-7(9(8)14-2)10(12)15-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLKQPLNPYMCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631971
Record name Methyl 5-bromo-2,3-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83131-08-2
Record name Methyl 5-bromo-2,3-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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